5-Methyl-1,3-benzoxazole-2-carbaldehyde

Catalog No.
S15458929
CAS No.
944898-91-3
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,3-benzoxazole-2-carbaldehyde

CAS Number

944898-91-3

Product Name

5-Methyl-1,3-benzoxazole-2-carbaldehyde

IUPAC Name

5-methyl-1,3-benzoxazole-2-carbaldehyde

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3

InChI Key

MIUXIBFASDUYMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=O

5-Methyl-1,3-benzoxazole-2-carbaldehyde is a heterocyclic compound characterized by a benzoxazole ring with a methyl group at the 5-position and an aldehyde functional group at the 2-position. This compound belongs to the benzoxazole family, which is known for its diverse chemical properties and biological activities. The presence of the aldehyde group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: The aldehyde can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or more complex structures.
  • Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution, allowing for the introduction of various substituents at different positions on the ring.

These reactions highlight the versatility of 5-methyl-1,3-benzoxazole-2-carbaldehyde in synthetic organic chemistry.

Compounds in the benzoxazole family have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 5-methyl-1,3-benzoxazole-2-carbaldehyde has shown potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Pharmacological Potential: Its structure allows it to interact with biological targets, making it a candidate for further drug development.

The biological activities of this compound warrant further investigation to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 5-methyl-1,3-benzoxazole-2-carbaldehyde can be achieved through several methods:

  • Condensation of 2-Aminophenol and Aldehyde:
    • A common method involves reacting 2-aminophenol with an appropriate aldehyde (such as formaldehyde or other substituted aldehydes) under acidic conditions. This reaction typically yields high purity and good yields of the desired product .
  • Cyclization Reactions:
    • Another approach includes cyclizing 2-(hydroxymethyl)aniline with carbonyl compounds in the presence of acid catalysts to form benzoxazole derivatives .
  • Transition Metal-Catalyzed Reactions:
    • Recent advancements have introduced transition metal catalysts (such as palladium or nickel) to facilitate the formation of benzoxazoles from simpler precursors under milder conditions .

These methods reflect the ongoing evolution in synthetic strategies for producing benzoxazole derivatives efficiently.

5-Methyl-1,3-benzoxazole-2-carbaldehyde has several applications across various fields:

  • Pharmaceutical Industry: As a building block for synthesizing bioactive compounds and potential drug candidates.
  • Material Science: Utilized in developing polymers and materials with specific optical or electronic properties.
  • Agricultural Chemistry: Investigated for its potential use in agrochemicals due to its biological activity against pests and pathogens.

The compound's versatility makes it an attractive target for research and development in these areas.

Interaction studies of 5-methyl-1,3-benzoxazole-2-carbaldehyde focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Studies have shown that this compound can interact with specific enzymes and receptors, potentially modulating their activity.
  • Mechanistic Studies: Understanding how this compound affects cellular pathways is crucial for its development as a therapeutic agent.

These studies are essential for establishing the pharmacokinetic and pharmacodynamic profiles necessary for drug development.

Several compounds share structural similarities with 5-methyl-1,3-benzoxazole-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-5-methylbenzoxazoleAmino group at position 2Enhanced solubility; potential for hydrogen bonding
5-MethylbenzoxazoleMethyl group at position 5Exhibits distinct antimicrobial properties
6-MethylbenzothiazoleThiazole ring instead of benzoxazoleDifferent electronic properties affecting reactivity
2-(Trifluoromethyl)-5-methylbenzoxazoleTrifluoromethyl group at position 2Higher lipophilicity; used in medicinal chemistry

Uniqueness

The uniqueness of 5-methyl-1,3-benzoxazole-2-carbaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to its analogs. Its aldehyde functionality enhances its utility in synthetic applications while maintaining significant biological activity, making it a valuable compound in both research and industrial settings.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

161.047678466 g/mol

Monoisotopic Mass

161.047678466 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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